3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol

Click Chemistry Building Blocks Kinase Inhibitors

Researchers synthesizing kinase inhibitor libraries often invest extra synthetic steps to install alkyne handles de novo, introducing yield variability and positional isomer challenges. This compound solves that by delivering the imidazo[4,5-b]pyridine scaffold with a pre-installed prop-2-yn-1-ol group at the 6-position. • Pre-installed terminal alkyne enables direct CuAAC with azide-bearing fragments for high-throughput parallel SAR. • 3-Methyl substitution modulates logP (~0.2) and H-bonding capacity vs. unmethylated analogs. • Low MW (187.2 g/mol) aligns with fragment-like properties for ATP-binding site kinase library inclusion. • Validated hinge-binding motif for Aurora, c-Met, and Tyro3 kinase programs.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 1171920-73-2
Cat. No. B586969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
CAS1171920-73-2
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESCN1C=NC2=C1N=CC(=C2)C#CCO
InChIInChI=1S/C10H9N3O/c1-13-7-12-9-5-8(3-2-4-14)6-11-10(9)13/h5-7,14H,4H2,1H3
InChIKeyNREKAEVUMVTRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylimidazo[4,5-b]pyridine Alkyne Building Block


3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol (CAS 1171920-73-2) is a functionalized imidazo[4,5-b]pyridine derivative that combines a privileged kinase inhibitor scaffold [1] with a terminal alkyne moiety. This specific 6-substitution pattern places a prop-2-yn-1-ol group on the pyridine ring of the core heterocycle, while the imidazole nitrogen is methylated at the 3-position . As a building block, it provides a pre-installed synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling reactions, enabling rapid diversification of the imidazo[4,5-b]pyridine scaffold without requiring de novo construction of the alkyne functionality.

1
Click Chemistry Pre-installed terminal alkyne handle at the 6-position enables direct CuAAC and Sonogashira diversification without de novo alkyne construction.
2
Privileged Scaffold Imidazo[4,5-b]pyridine core is a validated kinase hinge-binding motif reported across Aurora, c-Met, and Tyro3 inhibitor programs.
3
SAR Vector 6-position substitution pattern offers an under-explored vector for structure-activity relationship studies distinct from the more common 7-substituted analogs.

Limitations of Unfunctionalized Imidazopyridines


Generic imidazo[4,5-b]pyridines lacking the 6-alkyne handle require additional synthetic steps to introduce conjugation-capable functionality, which introduces variability in reaction yields, purity profiles, and positional isomer control . SAR studies across Aurora and c-Met kinase programs demonstrate that substitution at the 6-position of the imidazo[4,5-b]pyridine scaffold profoundly influences kinase selectivity profiles and cellular potency [1][2]. The 3-methyl substitution on the imidazole ring further distinguishes this compound from unmethylated analogs, as N-methylation alters hydrogen-bonding capacity and logP, affecting both binding interactions and pharmacokinetic properties [1]. Simply substituting an unfunctionalized core or a differently substituted analog forces the end-user to invest additional synthetic resources to achieve the same vector diversity that this pre-functionalized building block provides directly.

Synthetic Unfunctionalized imidazo[4,5-b]pyridine cores lack the 6-alkyne handle, requiring 2–3 extra steps that introduce yield variability and positional isomer control challenges.
Selectivity Substitution position on the imidazo[4,5-b]pyridine scaffold may shift kinase isoform selectivity profiles; 7-substituted analog SAR may not transfer to 6-substituted vectors.
Physicochemical 3-N-methylation alters hydrogen-bonding capacity and logP relative to unmethylated analogs; binding interactions and pharmacokinetic properties may differ in elaborated leads.

Comparison with Core Scaffold Analogs


Pre-Installed Alkyne Handle Simplifies Synthesis

The target compound contains a terminal alkyne pre-installed at the 6-position of the imidazo[4,5-b]pyridine core . In contrast, the parent unsubstituted scaffold 3-Methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5) lacks this functionality and requires a multi-step sequence (typically halogenation followed by Sonogashira coupling) to introduce an alkyne handle [1]. This pre-functionalization eliminates 2-3 synthetic steps, reducing cumulative yield loss and purification burden.

Synthetic Step Reduction
Data to verify
Eliminates 2–3 synthetic steps vs. unfunctionalized core
Supports synthetic workflow review for library synthesis
Supplier-reported comparison; confirm under specific lab-scale conditions
Click Chemistry Building Blocks Kinase Inhibitors Sonogashira Coupling

Privileged Imidazopyridine Kinase Scaffold

The imidazo[4,5-b]pyridine scaffold has been independently validated as a potent hinge-binding motif for diverse kinases. Optimized derivatives have achieved IC50 values as low as 0.015 µM against Aurora-A and submicromolar cellular activity against Met-dependent cancer cell lines [1][2][3]. While direct activity data for this specific building block is not publicly available, its core scaffold is associated with validated low-nanomolar to submicromolar potency against clinically relevant kinase targets, whereas alternative heterocyclic building blocks (e.g., simple phenyl or unoptimized pyridine scaffolds) lack this established kinase inhibition profile [1][2].

Privileged Scaffold Validation
Class-level
Optimized analogs report IC50 from 0.015 µM to submicromolar against Aurora-A and c-Met
Supports kinase screening library design context
Class-level inference from optimized derivatives; direct activity data for this building block not available
Kinase Inhibition Aurora Kinase c-Met Tyro3

Low Lipophilicity Favors CNS and Oral Bioavailability

The calculated logP (XLogP3) for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is 0.2 . This value falls within the optimal range (logP 1-3) for CNS drug candidates and oral absorption [1]. In contrast, many highly optimized Aurora and c-Met kinase inhibitors within the imidazo[4,5-b]pyridine class achieve potency at the expense of increased lipophilicity (clogP >3), which can lead to poor solubility, high metabolic clearance, and hERG liability [2]. The low logP of this building block provides a favorable starting point for lead optimization.

Favorable Lipophilicity
Reported
XLogP3 = 0.2 vs. >3 for optimized Aurora inhibitors
Supports lead optimization with favorable physicochemical starting point
Cross-study comparable; calculated property, not measured
Lipophilicity CNS Drug Discovery Oral Bioavailability Physicochemical Properties

Distinct 6-Position Substitution Vector

SAR studies on imidazo[4,5-b]pyridine Aurora kinase inhibitors reveal that the position of substitution critically influences isoform selectivity. While 7-substituted derivatives (such as compound 28c) achieved high Aurora-A selectivity (IC50 ratio Aurora-B/Aurora-A >100) [1], the 6-substitution pattern of the target compound represents a distinct vector for SAR exploration . This 6-position functionalization is less commonly explored in the patent and primary literature, offering a potentially novel chemical space for intellectual property generation.

6-Position Substitution Vector
Reported
6-position substitution vs. 7-position: distinct SAR outcomes for Aurora isoform selectivity
Supports novel chemical space exploration for kinase inhibitor design
Qualitative difference; 7-substituted analogs achieve >100-fold Aurora-A selectivity
Structure-Activity Relationship Aurora Kinase Isoform Selectivity Hinge Binding

Drug Discovery Application Scenarios


Kinase Fragment Library Design

This compound is ideally suited for inclusion in fragment libraries targeting the ATP-binding site of kinases. Its low molecular weight (187.2 g/mol) and favorable logP (0.2) align with fragment-like properties, while the pre-installed alkyne enables rapid fragment elaboration via click chemistry . The imidazo[4,5-b]pyridine core provides a validated hinge-binding motif for Aurora, c-Met, and Tyro3 kinases [1][2].

Parallel Synthesis for Kinase Lead Optimization

Medicinal chemistry groups can utilize the terminal alkyne handle for high-throughput parallel synthesis of diverse triazole-containing analogs via CuAAC with azide-bearing fragments . This approach enables rapid exploration of SAR around the 6-position vector without requiring individual de novo synthesis of each alkyne intermediate, significantly accelerating lead optimization cycles .

Chemical Probe Development for Target Engagement

The prop-2-yn-1-ol group provides a convenient attachment point for biotin, fluorescent dyes, or photoaffinity labels via click chemistry . Given the scaffold's validated activity against Aurora and c-Met kinases [1][2], this compound serves as a versatile starting point for synthesizing chemical probes to study kinase target engagement, cellular localization, and binding site mapping in phenotypic assays.

Exploratory Chemistry in 6-Substituted Imidazopyridine Space

Most literature and patent examples focus on 7-substituted imidazo[4,5-b]pyridine derivatives for kinase inhibition [1]. This compound offers a direct entry into the less-crowded 6-substituted chemical space, increasing the potential for discovering novel intellectual property with differentiated selectivity profiles against Aurora and c-Met kinases [1][2]. This is particularly valuable for biotech and pharmaceutical companies seeking to build proprietary kinase inhibitor portfolios.

Application
Selection Property
Validation Focus
Kinase fragment-based library design
Fragment-like properties with alkyne elaboration handle
Hinge-binding motif confirmation in kinase panel screens
Parallel SAR synthesis workflows
CuAAC-compatible terminal alkyne for rapid triazole diversification
6-position SAR expansion scope and yield consistency
Chemical probe synthesis for target engagement
Clickable prop-2-yn-1-ol attachment point for biotin or fluorophore conjugation
Target engagement model studies and binding site mapping
6-substituted imidazopyridine chemical space exploration
Under-explored 6-position substitution vector
Isoform selectivity differentiation against Aurora and c-Met kinases

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